molecular formula C9H18ClN3O B3807458 [2-(4,5,6,7-tetrahydro-2H-indazol-3-yl)ethyl]amine hydrochloride hydrate

[2-(4,5,6,7-tetrahydro-2H-indazol-3-yl)ethyl]amine hydrochloride hydrate

Cat. No.: B3807458
M. Wt: 219.71 g/mol
InChI Key: PUZQNVPAALIWDU-UHFFFAOYSA-N
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Description

[2-(4,5,6,7-tetrahydro-2H-indazol-3-yl)ethyl]amine hydrochloride hydrate: is a chemical compound that belongs to the class of indazole derivatives. Indazole compounds are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications. This particular compound is of interest due to its unique structure, which combines the indazole ring with an ethylamine side chain, making it a valuable candidate for various scientific research applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [2-(4,5,6,7-tetrahydro-2H-indazol-3-yl)ethyl]amine hydrochloride hydrate typically involves the following steps:

    Formation of the Indazole Ring: The indazole ring can be synthesized through cyclization reactions involving hydrazines and ketones or aldehydes. For example, the reaction of phenylhydrazine with a suitable ketone under acidic conditions can yield the indazole core.

    Attachment of the Ethylamine Side Chain: The ethylamine side chain can be introduced through alkylation reactions. This can be achieved by reacting the indazole derivative with an appropriate alkyl halide, such as ethyl bromide, in the presence of a base like potassium carbonate.

    Formation of the Hydrochloride Salt: The final step involves converting the free base into its hydrochloride salt by reacting it with hydrochloric acid. This step ensures the compound’s stability and solubility in aqueous solutions.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. The process would involve optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow chemistry and automated synthesis could be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the ethylamine side chain, leading to the formation of aldehydes or carboxylic acids.

    Reduction: Reduction reactions can target the indazole ring or the ethylamine side chain, potentially yielding reduced derivatives with different biological activities.

    Substitution: The compound can participate in substitution reactions, where functional groups on the indazole ring or the ethylamine side chain are replaced with other groups, leading to a variety of derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Reagents like alkyl halides, acyl chlorides, and sulfonyl chlorides can be used under basic or acidic conditions to achieve substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the ethylamine side chain could yield [2-(4,5,6,7-tetrahydro-2H-indazol-3-yl)acetaldehyde] or [2-(4,5,6,7-tetrahydro-2H-indazol-3-yl)acetic acid].

Scientific Research Applications

Chemistry

In chemistry, [2-(4,5,6,7-tetrahydro-2H-indazol-3-yl)ethyl]amine hydrochloride hydrate is used as a building block for the synthesis of more complex molecules

Biology

In biological research, this compound is studied for its potential as a bioactive molecule. Indazole derivatives have been shown to exhibit a wide range of biological activities, including anti-inflammatory, antimicrobial, and anticancer properties. Researchers investigate its interactions with biological targets to understand its mechanism of action and potential therapeutic uses.

Medicine

In medicine, this compound is explored for its potential as a drug candidate. Its ability to interact with specific molecular targets makes it a promising compound for the development of new treatments for various diseases, including cancer, infectious diseases, and inflammatory conditions.

Industry

In the industrial sector, this compound can be used in the development of new materials and chemical processes. Its unique chemical properties make it suitable for applications in catalysis, material science, and the production of specialty chemicals.

Mechanism of Action

The mechanism of action of [2-(4,5,6,7-tetrahydro-2H-indazol-3-yl)ethyl]amine hydrochloride hydrate involves its interaction with specific molecular targets in the body. These targets may include enzymes, receptors, and other proteins that play a role in various biological processes. By binding to these targets, the compound can modulate their activity, leading to therapeutic effects.

Molecular Targets and Pathways

    Enzymes: The compound may inhibit or activate enzymes involved in metabolic pathways, affecting the production of key biomolecules.

    Receptors: It may bind to receptors on the surface of cells, triggering signaling pathways that regulate cellular functions.

    Proteins: The compound can interact with proteins involved in cell growth, apoptosis, and other critical processes, influencing their activity and stability.

Comparison with Similar Compounds

Similar Compounds

    [2-(4,5,6,7-tetrahydro-2H-indazol-3-yl)ethyl]amine: The non-hydrochloride form of the compound, which may have different solubility and stability properties.

    Indazole Derivatives: Other indazole derivatives with similar structures but different functional groups, such as [2-(4,5,6,7-tetrahydro-2H-indazol-3-yl)propyl]amine.

Uniqueness

The uniqueness of [2-(4,5,6,7-tetrahydro-2H-indazol-3-yl)ethyl]amine hydrochloride hydrate lies in its specific combination of the indazole ring and the ethylamine side chain, along with its hydrochloride salt form. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for research and development in various fields.

Properties

IUPAC Name

2-(4,5,6,7-tetrahydro-1H-indazol-3-yl)ethanamine;hydrate;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H15N3.ClH.H2O/c10-6-5-9-7-3-1-2-4-8(7)11-12-9;;/h1-6,10H2,(H,11,12);1H;1H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PUZQNVPAALIWDU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2=C(C1)C(=NN2)CCN.O.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H18ClN3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

219.71 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
[2-(4,5,6,7-tetrahydro-2H-indazol-3-yl)ethyl]amine hydrochloride hydrate
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[2-(4,5,6,7-tetrahydro-2H-indazol-3-yl)ethyl]amine hydrochloride hydrate
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[2-(4,5,6,7-tetrahydro-2H-indazol-3-yl)ethyl]amine hydrochloride hydrate
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[2-(4,5,6,7-tetrahydro-2H-indazol-3-yl)ethyl]amine hydrochloride hydrate

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